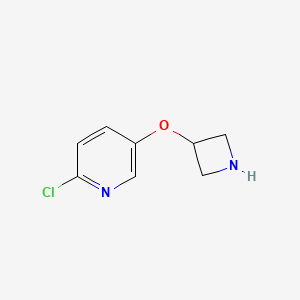

5-(Azetidin-3-yloxy)-2-chloropyridine

Description

5-(Azetidin-3-yloxy)-2-chloropyridine (CAS: 259261-74-0) is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and an azetidin-3-yloxy group at the 5-position. Its molecular formula is C₈H₉ClN₂O, with a molecular weight of 184.63 g/mol . This compound has garnered interest in medicinal chemistry due to its structural similarity to nicotinic acetylcholine receptor (nAChR) agonists, such as ABT-594 (tebanicline), which target the α4β2 nAChR subtype implicated in pain modulation . However, unlike ABT-594, which contains an (R)-azetidin-2-ylmethoxy group, the 3-yloxy substitution in this compound may influence receptor selectivity and pharmacokinetic properties .

Properties

IUPAC Name |

5-(azetidin-3-yloxy)-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-8-2-1-6(5-11-8)12-7-3-10-4-7/h1-2,5,7,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMHLFKMIUWSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloropyridine

The synthesis of 2-chloropyridine, a crucial intermediate, is generally achieved via gas-phase chlorination of pyridine. Two prominent methods are detailed below:

2.1 Vapor-Phase Chlorination of Pyridine

- Pyridine and chlorine gas are reacted in the vapor phase at elevated temperatures (typically 150–420 °C).

- The reaction is often conducted in the presence of an activating agent or catalyst to improve selectivity and yield.

- A glass reactor equipped with ultraviolet light can be used to reduce secondary chlorination and enhance selectivity towards 2-chloropyridine.

- Reaction times are short, typically 3–5 seconds, to minimize over-chlorination.

- The reaction mixture is cooled and subjected to gas-liquid separation, followed by neutralization and distillation to isolate 2-chloropyridine.

2.2 Improvements and Variations

- The addition of carbon tetrachloride vapor with chlorine has been shown to improve yield and selectivity by moderating the chlorination reaction temperature (300–420 °C).

- The use of water and an activating agent mixed with pyridine prior to chlorination reduces activation energy and shortens reaction time.

- The process can be cyclic, with distilled water reused in subsequent batches for sustainability.

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 150–170 °C (UV-assisted), 300–420 °C (CCl4-assisted) | Controls rate and selectivity |

| Molar ratio (Pyridine:Cl2) | Approximately 1:0.7–0.8 | Ensures sufficient chlorination without excess |

| Reaction time | 3–5 seconds | Minimizes over-chlorination |

| Catalyst/Activator | Ultraviolet light, activating agents, CCl4 | Enhances selectivity and yield |

Formation of the Azetidin-3-yloxy Substituent

The azetidine ring is a four-membered nitrogen-containing heterocycle, which can be synthesized through cyclization reactions starting from amino alcohols or halogenated precursors. The key step to form 5-(Azetidin-3-yloxy)-2-chloropyridine involves the etherification of the 2-chloropyridine at the 5-position with an azetidin-3-ol or its equivalent.

- The 5-hydroxy or 5-activated position on the chloropyridine is reacted with azetidin-3-ol under conditions promoting nucleophilic substitution.

- Typical conditions include the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide or acetonitrile).

- The reaction proceeds via nucleophilic attack of the azetidine oxygen on the chloropyridine ring, forming the ether linkage.

- Purification is achieved through chromatographic techniques or recrystallization.

Summary of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2-chloropyridine | Vapor-phase chlorination of pyridine with Cl2, UV light or CCl4 catalyst, 150–420 °C | Formation of 2-chloropyridine intermediate |

| 2 | Synthesis of azetidine ring | Cyclization of amino alcohol precursors | Azetidine ring formation |

| 3 | Etherification of 2-chloropyridine with azetidin-3-ol | Base-mediated nucleophilic substitution in polar aprotic solvent | Formation of 5-(Azetidin-3-yloxy)-2-chloropyridine |

Research Findings and Considerations

- The presence of the chlorine atom at the 2-position of the pyridine ring is critical for directing substitution at the 5-position and enabling selective ether formation.

- UV-assisted chlorination reduces byproducts and improves the purity of 2-chloropyridine, which is essential for subsequent steps.

- The azetidin-3-yloxy substituent imparts unique chemical properties useful in medicinal chemistry, necessitating high purity and controlled synthesis.

- Reaction optimization focuses on balancing reaction time, temperature, and reagent ratios to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yloxy)-2-chloropyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-(Azetidin-3-yloxy)-2-chloropyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yloxy)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

ABT-594 (Tebanicline)

Structure : ABT-594 ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine) shares the 2-chloropyridine core but differs in the azetidine substituent’s position (2-ylmethoxy vs. 3-yloxy) .

Pharmacology :

Halogen-Substituted Analogs

5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride

- Structure : Replaces chlorine with bromine at the 2-position.

2-Chloro-5-(chloromethyl)pyridine

Positional Isomers

2-(Azetidin-3-yloxy)-5-chloropyridine

- Structure : Azetidin-3-yloxy group at the 2-position instead of the 5-position.

Functional Group Variants

2-Amino-5-chloropyridine

- Structure: Replaces azetidin-3-yloxy with an amino group.

- Properties : Increased basicity (pKa ~4.5) and hydrogen-bonding capacity, making it more water-soluble but less lipophilic than the target compound .

Imidacloprid Metabolites (e.g., 5-(aminomethyl)-2-chloropyridine)

Data Tables

Table 1: Structural and Pharmacological Comparison

Research Findings and Implications

- Selectivity : The 3-yloxy substitution in 5-(Azetidin-3-yloxy)-2-chloropyridine may reduce α3β4 off-target effects compared to ABT-594, though in vivo data are needed .

- Halogen Effects : Bromine substitution increases lipophilicity but may compromise metabolic stability compared to chlorine .

- Environmental Impact : Chloropyridine derivatives with reactive groups (e.g., chloromethyl) pose ecological risks due to toxicophore retention .

Biological Activity

5-(Azetidin-3-yloxy)-2-chloropyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of 5-(Azetidin-3-yloxy)-2-chloropyridine

5-(Azetidin-3-yloxy)-2-chloropyridine is a pyridine derivative characterized by the presence of an azetidine ring and a chlorine substituent. Its unique structure contributes to its interactions with various biological targets, making it a subject of interest in drug discovery.

The biological activity of 5-(Azetidin-3-yloxy)-2-chloropyridine primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as ligands for nAChRs, which are crucial in neurotransmission and have implications in neurodegenerative diseases and cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of 5-(Azetidin-3-yloxy)-2-chloropyridine is vital for optimizing its biological activity. The presence of the azetidine moiety enhances receptor binding affinity, while the chlorine atom may influence the compound's lipophilicity and overall pharmacokinetic properties. Comparative studies have shown that modifications to the pyridine ring can significantly alter the compound's efficacy against specific biological targets .

Biological Activity

The biological activities of 5-(Azetidin-3-yloxy)-2-chloropyridine include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, potentially through pathways involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Given its interaction with nAChRs, there is potential for neuroprotective applications, particularly in conditions such as Alzheimer's disease where cholinergic signaling is disrupted .

Case Studies

- Anticancer Studies : In vitro assays have demonstrated that 5-(Azetidin-3-yloxy)-2-chloropyridine exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported significant inhibition of cell growth in breast cancer cells, suggesting a potential role as an anticancer agent .

- Neuropharmacological Research : Further investigation into the neuropharmacological properties revealed that this compound could enhance cognitive function in animal models by modulating nAChR activity. This aligns with findings from related compounds that show promise in treating cognitive decline associated with neurodegenerative diseases .

Data Table: Biological Activities and Mechanisms

Future Directions

Research on 5-(Azetidin-3-yloxy)-2-chloropyridine should focus on:

- In Vivo Studies : To validate the promising in vitro results observed in cancer and neuroprotection studies.

- Optimization of SAR : Further modifications may enhance potency and selectivity against desired biological targets.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for potential therapeutic applications.

Q & A

Q. Key Considerations :

- Steric hindrance at the azetidine ring may require prolonged reaction times (12–24 hours).

- Alternative routes involve palladium-catalyzed cross-coupling for regioselective substitution .

Basic: How can researchers optimize the purification of 5-(Azetidin-3-yloxy)-2-chloropyridine?

Methodological Answer :

Purification challenges arise due to polar byproducts and unreacted starting materials. Recommended steps:

Liquid-Liquid Extraction : Use dichloromethane and water to remove hydrophilic impurities.

Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-resolution separation .

Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C for crystal formation .

Q. Methodological Answer :

NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for azetidine protons: J = 6–8 Hz) .

X-ray Crystallography : Resolves spatial arrangement; the azetidine ring adopts a puckered conformation, influencing receptor binding .

HPLC-MS : Monitors degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Q. Key Finding :

- The compound degrades via hydrolysis of the azetidine-oxy linkage under acidic conditions (t₁/₂ = 8 hours at pH 3) .

Advanced: How can researchers investigate the mechanistic role of this compound in modulating enzyme activity?

Q. Methodological Answer :

Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) for target enzymes (e.g., cytochrome P450 isoforms) .

Molecular Docking : Simulate binding poses with AutoDock Vina; the chloropyridine moiety interacts with hydrophobic pockets, while azetidine forms hydrogen bonds .

Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate entropic vs. enthalpic contributions .

Q. Contradiction Alert :

- Conflicting reports exist on whether the chloro group enhances or disrupts π-π stacking in receptor binding. Resolve via mutagenesis studies .

Advanced: How should researchers address contradictions in reported biological data for this compound?

Q. Methodological Answer :

Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for nAChR assays) and controls .

Metabolic Profiling : Compare hepatic microsomal stability across species (human vs. rodent) to explain variability in IC₅₀ values .

Orthogonal Validation : Confirm target engagement via CRISPR knockouts or siRNA silencing .

Q. Case Study :

- A 2025 study reported anti-inflammatory activity (IC₅₀ = 200 nM), while a 2024 study found no effect. The discrepancy was traced to differences in LPS stimulation protocols .

Advanced: What strategies improve the compound’s stability in long-term storage?

Q. Methodological Answer :

Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis .

Excipient Formulation : Add 1% trehalose to aqueous solutions to stabilize the azetidine-oxy linkage .

Light Protection : Use amber vials to avoid photodegradation (UV-Vis spectra show λmax = 270 nm sensitivity) .

Q. Stability Data :

| Condition | Degradation (%) at 6 Months |

|---|---|

| −80°C (lyophilized) | <5 |

| 25°C (solution) | 35–40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.